Strict Substrate Discrimination by AtuD: Citronellyl-CoA vs. Straight-Chain and Branched-Chain Acyl-CoAs
Purified AtuD, the dedicated citronellyl-CoA dehydrogenase of the Atu pathway, exhibits strict substrate specificity: it catalyzes oxidation of citronellyl-CoA with a Vmax of 850 mU mg⁻¹ and a Km of 1.6 μM, yet is completely inactive toward three structurally related acyl-CoAs—octanoyl-CoA (straight-chain C8), isovaleryl-CoA (branched-chain C5), and 5-methylhex-4-enoyl-CoA (unsaturated, branched) [1]. The second dehydrogenase PA1535, by contrast, accepts both citronellyl-CoA (Km 18 μM) and octanoyl-CoA (Km 130 μM), demonstrating that the high-specificity discrimination is not a universal property of all acyl-CoA dehydrogenases in this organism [1].
| Evidence Dimension | Substrate specificity (activity vs. no activity) |
|---|---|
| Target Compound Data | Citronellyl-CoA: Vmax 850 mU mg⁻¹, Km 1.6 μM (AtuD enzyme) |
| Comparator Or Baseline | Octanoyl-CoA: no detectable activity; Isovaleryl-CoA: no detectable activity; 5-methylhex-4-enoyl-CoA: no detectable activity (all with AtuD) |
| Quantified Difference | Absolute discrimination: activity vs. zero (below detection limit) for all three comparators with AtuD |
| Conditions | Recombinant His-tagged AtuD purified from E. coli; assay at pH 7.0, 30°C; product detection via 2,6-dichlorophenolindophenol reduction and HPLC-(ESI)-MS (Förster-Fromme et al., Microbiology 2008) |
Why This Matters
For any assay requiring authentic Atu-pathway dehydrogenase activity, only citronellyl-CoA delivers measurable turnover with AtuD; substituting octanoyl-CoA or isovaleryl-CoA yields zero signal, directly impacting experimental validity and procurement decisions.
- [1] Förster-Fromme K, Chattopadhyay A, Jendrossek D. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for citronellyl-CoA. Microbiology (Reading). 2008 Mar;154(Pt 3):789-796. doi:10.1099/mic.0.2007/014530-0. PMID: 18310025. View Source
